Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate
Brand Name: Vulcanchem
CAS No.: 104775-07-7
VCID: VC20754930
InChI: InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3
SMILES: CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O
Molecular Formula: C19H19ClFNO3
Molecular Weight: 363.8 g/mol

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate

CAS No.: 104775-07-7

Cat. No.: VC20754930

Molecular Formula: C19H19ClFNO3

Molecular Weight: 363.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate - 104775-07-7

Specification

CAS No. 104775-07-7
Molecular Formula C19H19ClFNO3
Molecular Weight 363.8 g/mol
IUPAC Name methyl 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoate
Standard InChI InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3
Standard InChI Key UPLHXIHAIAGYJT-MNDPQUGUSA-N
Isomeric SMILES CC(CCC(=O)OC)N/C(=C\1/C=C(C=CC1=O)F)/C2=CC=C(C=C2)Cl
SMILES CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O
Canonical SMILES CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator